molecular formula C13H16N2O B8494102 3-(1-Methyl-piperidin-4-yloxy)-benzonitrile

3-(1-Methyl-piperidin-4-yloxy)-benzonitrile

Cat. No. B8494102
M. Wt: 216.28 g/mol
InChI Key: GTOREZKNVQACQD-UHFFFAOYSA-N
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Patent
US07723331B2

Procedure details

1-Methyl-piperidin-4-ol (7.17 g, 62.25 mmol) was dissolved in DMF (40 ml) and cooled to 0° C. NaH (4.48 g, 93.4 mmol) was added in small portions and the reaction stirred for 30 min. 3-Fluoro-benzonitrile (8.0 ml, 74.7 mmol) was added and the reaction allowed to reach r.t. over 1 h and stirred for a further 16 h. The resulting brown solution was cooled to 0° C. and quenched by addition of water. The reaction mixture was separated between DCM (500×2 ml) and water (750 ml). The combined organics were washed with water (500 ml), dried through a phase separator and evaporated in vacuo. Flash silica gel chromatography using a 100 g Biotage column with a gradient of 20-100% EtOAc/MeOH/TEA 100:10:1 in heptane failed to give a pure product. The oil was dissolved in 0.1 M KHSO4 (aq) and washed with ether (×4), the aqueous layer basified (2 M NaOH (aq)) and extracted twice with ether. The organic phase was dried over a phase separator and evaporated in vacuo. To the red brown oil was added 4M HCl in dioxane and the resulting precipitate was filtered. To the salt was added 10% NaHCO3 (aq), extracted with DCM, dried through a phase separator and evaporated in vacuo to give a light orange oil. Yield: 4.73 g (29%). 1H NMR (400 MHz, CDCl3) δ 7.35 (t, 1H, JHH=7.84 Hz), 7.21 (dt, 1H, J=7.39 Hz, J=1.06 Hz), 7.15-7.10 (m, 2H), 4.32 (m, 1H, J=3.74 Hz), 2.68 (m, 2H), 2.33-2.24 (m, 5H), 2.04-1.95 (m, 2H), 1.88-1.78 (m, 2H). MS (ESI+) 217.07 (M+1H+).
Quantity
7.17 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
4.48 g
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][CH:5]([OH:8])[CH2:4][CH2:3]1.[H-].[Na+].F[C:12]1[CH:13]=[C:14]([CH:17]=[CH:18][CH:19]=1)[C:15]#[N:16]>CN(C=O)C.OS([O-])(=O)=O.[K+]>[CH3:1][N:2]1[CH2:7][CH2:6][CH:5]([O:8][C:12]2[CH:13]=[C:14]([CH:17]=[CH:18][CH:19]=2)[C:15]#[N:16])[CH2:4][CH2:3]1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
7.17 g
Type
reactant
Smiles
CN1CCC(CC1)O
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
4.48 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
8 mL
Type
reactant
Smiles
FC=1C=C(C#N)C=CC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
OS(=O)(=O)[O-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to reach r.t. over 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
stirred for a further 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting brown solution was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched by addition of water
CUSTOM
Type
CUSTOM
Details
The reaction mixture was separated between DCM (500×2 ml) and water (750 ml)
WASH
Type
WASH
Details
The combined organics were washed with water (500 ml)
CUSTOM
Type
CUSTOM
Details
dried through a phase separator
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a pure product
WASH
Type
WASH
Details
washed with ether (×4)
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ether
CUSTOM
Type
CUSTOM
Details
The organic phase was dried over a phase separator
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
ADDITION
Type
ADDITION
Details
To the red brown oil was added 4M HCl in dioxane
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was filtered
ADDITION
Type
ADDITION
Details
To the salt was added 10% NaHCO3 (aq)
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
CUSTOM
Type
CUSTOM
Details
dried through a phase separator
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a light orange oil

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
CN1CCC(CC1)OC=1C=C(C#N)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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